(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
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Overview
Description
“(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a compound with the linear formula C10H11O2N2B1 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of this compound . Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of “(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has been known to show a broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a solid . Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Imidazole derivatives, including this compound, have shown promising antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections and mycobacterial diseases .
- The 1,3-diazole ring system in imidazole compounds contributes to their anti-inflammatory activity. These molecules may modulate inflammatory pathways and hold potential for developing anti-inflammatory drugs .
- Some imidazole derivatives exhibit antitumor properties. Researchers have investigated their impact on cancer cells, aiming to develop novel chemotherapeutic agents .
- Imidazole-containing compounds have been studied for their antidiabetic effects. These molecules may influence glucose metabolism and insulin sensitivity .
- The 1,3-diazole moiety contributes to antioxidant activity. Researchers have evaluated imidazole derivatives for their ability to scavenge free radicals and protect against oxidative stress .
- Imidazole-based compounds, including boronic acid derivatives, have been investigated for their ulcerogenic effects. Understanding their impact on gastrointestinal health is crucial for drug development .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Effects
Antidiabetic Activity
Antioxidant Capacity
Ulcerogenic Activity
These applications highlight the versatility of imidazole-containing compounds and their potential in various therapeutic areas. Researchers continue to explore novel derivatives and optimize their properties for clinical use . Additionally, the compound’s crystal properties, catalytic potential, and gas adsorption capabilities have also been studied . For a comprehensive understanding, further research is needed to uncover additional applications and mechanisms of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYHRWADVKUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC=CN2C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid |
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